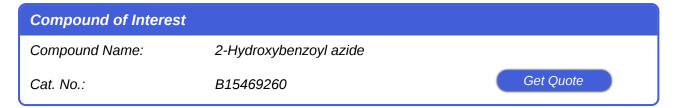


Spectroscopic and Synthetic Profile of 2-Hydroxybenzoyl Azide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of **2-Hydroxybenzoyl Azide**. This information is critical for researchers engaged in the synthesis of novel therapeutic agents and other applications where this reactive intermediate is employed.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Hydroxybenzoyl Azide**. While a complete, unified dataset from a single source is not readily available in the public domain, the following information has been compiled from relevant studies of closely related compounds and general spectroscopic principles for aryl azides.

Table 1: Nuclear Magnetic Resonance (NMR) Data

A complete, experimentally verified NMR dataset for **2-Hydroxybenzoyl Azide** is not currently available in the searched literature. However, based on the analysis of similar benzoyl and 2-hydroxybenzoyl compounds, the expected chemical shifts are outlined below.



¹ H NMR (Proton)	¹³ C NMR (Carbon)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
Aromatic Protons: 6.8 - 8.0 (m)	Carbonyl Carbon (C=O): ~165-170
Hydroxyl Proton (-OH): 9.0 - 11.0 (s, br)	Aromatic Carbons: ~115-160
Note: Predicted values based on analogous structures. 'm' denotes multiplet, 's' singlet, and 'br' broad signal.	Note: Predicted values based on analogous structures.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of azides is characterized by a strong, sharp absorption band for the asymmetric stretching of the azide group.

Functional Group	Characteristic Absorption (cm ⁻¹)	Reference
Azide (N ₃), asymmetric stretch	~2100 - 2150	[1]
Carbonyl (C=O), stretch	~1680 - 1700	[1]
Hydroxyl (O-H), stretch	~3200 - 3600 (broad)	General
Aromatic (C-H), stretch	~3000 - 3100	General

Data is supported by the FT-IR characterization of a salicylic acid-benzene azimide cocrystal, which is expected to exhibit similar vibrational modes for the **2-hydroxybenzoyl azide** moiety. [1]

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **2-Hydroxybenzoyl Azide** would be expected to show the molecular ion peak and characteristic fragmentation patterns.



lon	m/z (Mass-to-Charge Ratio)	Notes
[M] ⁺	163.04	Molecular Ion
[M - N ₂]+	135.03	Loss of nitrogen gas
[M - N ₃] ⁺	121.03	Loss of azide radical

Note: Predicted m/z values based on the molecular formula C7H5N3O2.

Experimental Protocols

The synthesis of **2-Hydroxybenzoyl Azide** can be achieved through the reaction of 2-hydroxybenzoyl chloride (salicyloyl chloride) with sodium azide. The following protocol is a standard and effective method.

2.1. Synthesis of 2-Hydroxybenzoyl Azide

This procedure involves the conversion of salicylic acid to its acyl chloride, followed by reaction with sodium azide.

Materials:

- · Salicylic acid
- Thionyl chloride (SOCl₂)
- Sodium azide (NaN₃)
- Anhydrous dichloromethane (DCM)
- · Anhydrous acetone
- · Ice bath
- Standard laboratory glassware and magnetic stirrer

Procedure:



- Preparation of 2-Hydroxybenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 2-hydroxybenzoyl chloride.
- Formation of **2-Hydroxybenzoyl Azide**: Dissolve the crude 2-hydroxybenzoyl chloride in anhydrous acetone. In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the acetone solution. Stir the reaction mixture vigorously at 0°C (ice bath) for 1-2 hours.
- Work-up and Isolation: After the reaction is complete (monitored by TLC), pour the mixture
 into a separatory funnel containing cold water and extract with dichloromethane. Wash the
 organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic
 layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield
 2-Hydroxybenzoyl Azide as a solid.

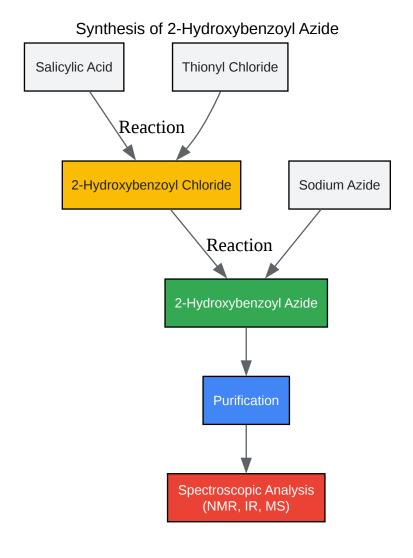
2.2. Spectroscopic Characterization Methods

- NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
- IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
- Mass Spectrometry: Mass spectra can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

Visualizations

Diagram 1: Synthesis Workflow



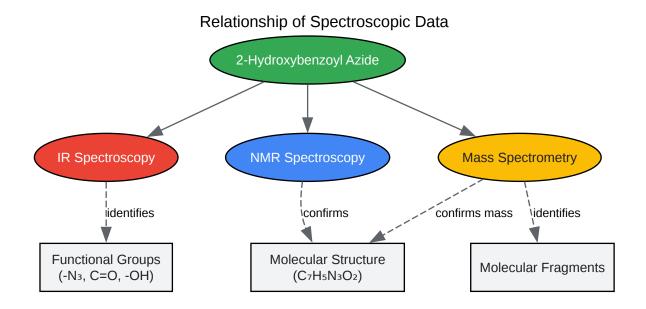


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Caption: Workflow for the synthesis and analysis of 2-Hydroxybenzoyl Azide.

Diagram 2: Spectroscopic Data Relationship





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Caption: Interrelation of spectroscopic techniques for structural elucidation.

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References

- 1. researchgate.net [researchgate.net]
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